molecular formula C20H14N2O B3132331 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 36640-53-6

3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3132331
CAS No.: 36640-53-6
M. Wt: 298.3 g/mol
InChI Key: DUTZVTXRCLAHHF-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound features a naphthalene ring and a phenyl group attached to the pyrazole ring, with an aldehyde functional group at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some naphthalene derivatives have been found to have potential anti-diabetic activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, naphthalene, a related compound, is classified as a flammable solid and suspected of causing cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of hydrazine derivatives with 1,3-diketones, followed by cyclization and functional group transformations. One common method involves the reaction of 2-naphthylhydrazine with 1-phenyl-1,3-diketone under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to oxidation to introduce the aldehyde group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-methanol
  • 3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-nitrile

Uniqueness

3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications.

Properties

IUPAC Name

3-naphthalen-2-yl-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c23-14-18-13-22(19-8-2-1-3-9-19)21-20(18)17-11-10-15-6-4-5-7-16(15)12-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTZVTXRCLAHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501199152
Record name 3-(2-Naphthalenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501199152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36640-53-6
Record name 3-(2-Naphthalenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36640-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Naphthalenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501199152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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